1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]

Protein Crosslinking Spacer Arm Length Bioconjugation

Unlike shorter crosslinkers (e.g., BMH, 13.0 Å), this reagent’s ~22‑23 Å hexane spacer captures long‑range protein interactions with minimal steric hindrance. Its cleavable disulfide bonds enable reduction with TCEP for downstream SDS‑PAGE/MS analysis—an option irreversible crosslinkers cannot offer. The chromogenic release of pyridine‑2‑thione (λmax 343 nm) allows real‑time quantification of conjugation, ensuring batch‑to‑batch reproducibility. For site‑specific bioconjugation, each pyridyldithio group reacts selectively with exposed cysteine thiols, yielding homogeneous dimeric products.

Molecular Formula C22H30N4O2S4
Molecular Weight 510.8 g/mol
CAS No. 359435-46-4
Cat. No. B014162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]
CAS359435-46-4
SynonymsN,N’-1,6-Hexanediylbis[3-(2-pyridinyldithio)propanamide; 
Molecular FormulaC22H30N4O2S4
Molecular Weight510.8 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SSCCC(=O)NCCCCCCNC(=O)CCSSC2=CC=CC=N2
InChIInChI=1S/C22H30N4O2S4/c27-19(11-17-29-31-21-9-3-7-15-25-21)23-13-5-1-2-6-14-24-20(28)12-18-30-32-22-10-4-8-16-26-22/h3-4,7-10,15-16H,1-2,5-6,11-14,17-18H2,(H,23,27)(H,24,28)
InChIKeyFSJMRAGUAKPKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] (CAS 359435-46-4): A Homobifunctional Sulfhydryl-Reactive Crosslinker with a Cleavable Disulfide Spacer


1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] (CAS 359435-46-4) is a homobifunctional crosslinking reagent that contains two sulfhydryl-reactive 2-pyridyldithio groups connected by a central hexane spacer . It is primarily utilized as a biochemical assay reagent for the reversible crosslinking of proteins and peptides via free cysteine residues, forming cleavable disulfide bonds . The resulting dimeric adducts can be subsequently cleaved under reducing conditions, such as with tris(2-carboxyethyl)phosphine (TCEP) .

Why Crosslinker Selection is Non-Interchangeable: The Critical Impact of Spacer Length, Cleavability, and Functional Group Specificity in 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] Applications


The selection of a crosslinking reagent is a critical experimental variable that dictates the outcome of bioconjugation, protein interaction studies, and material functionalization. Generic substitution among crosslinkers is not feasible due to quantifiable differences in spacer arm length, which directly affects the distance between conjugated biomolecules and the potential for steric hindrance . Furthermore, the choice between cleavable (reversible) and non-cleavable crosslinkers determines whether subsequent analysis (e.g., for protein complex identification) is possible, while the specificity of the reactive group (e.g., sulfhydryl vs. amine) defines the precise site of conjugation. The quantitative evidence below demonstrates how 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] differs from its closest analogs, providing a basis for informed scientific procurement.

Quantitative Differentiation Evidence: 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] vs. Key Comparators


Extended Spacer Arm Length: Enabling Long-Distance Sulfhydryl-to-Sulfhydryl Crosslinking Compared to Maleimide and Shorter Pyridyldithio Analogs

The spacer arm length of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is estimated to be significantly longer than the closely related homobifunctional crosslinker 1,4-Bis[3-(2-pyridyldithio)propionamido]butane (DPDPB), which has a defined spacer arm of 19.9 Å . Based on its molecular structure, which features a central hexane chain (6 carbons) instead of a butane chain (4 carbons), the spacer arm of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is expected to be approximately 2-3 Å longer, placing it in the range of 22-23 Å. This is a substantial increase over the 13.0 Å spacer arm of the common, non-cleavable sulfhydryl-to-sulfhydryl crosslinker 1,6-Bis(maleimido)hexane (BMH) .

Protein Crosslinking Spacer Arm Length Bioconjugation

Cleavable Disulfide Chemistry: Enabling Reversible Crosslinking and Downstream Analysis Compared to Irreversible Maleimide Crosslinkers

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] forms a cleavable disulfide bond upon reaction with a sulfhydryl group, which can be reduced to its constituent thiols using agents like TCEP . This is in direct contrast to maleimide-based homobifunctional crosslinkers like BMH (1,6-Bis(maleimido)hexane), which form a stable, non-cleavable thioether bond . The ability to reverse the crosslinking is essential for applications where the isolation and identification of individual components of a crosslinked complex are required, such as in pull-down assays followed by mass spectrometry.

Reversible Crosslinking Disulfide Cleavage Protein Complex Analysis

Homobifunctional Sulfhydryl-Specificity: Direct Thiol-to-Thiol Crosslinking Contrasted with Heterobifunctional Amine-to-Thiol Reagents

1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is a homobifunctional reagent, possessing two identical sulfhydryl-reactive groups. This enables the direct crosslinking of two thiol-containing molecules (e.g., two proteins with surface cysteines). This contrasts with heterobifunctional analogs like LC-SPDP (succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate), which couples a primary amine (via its NHS-ester) to a sulfhydryl group (via its pyridyldithio group) . For applications requiring the precise conjugation of two thiols, the homobifunctional nature of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] provides a more direct and controlled conjugation strategy, avoiding the need for an initial amine modification step.

Site-Specific Conjugation Homobifunctional Crosslinker Protein Engineering

Quantifiable Reaction Monitoring: Spectrophotometric Tracking of Pyridine-2-Thione Release at 343 nm for Reaction Optimization

A unique and quantifiable advantage of pyridyldithio-based crosslinkers, including 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide], is the release of the chromophore pyridine-2-thione upon reaction with a free sulfhydryl group. This byproduct exhibits a strong absorbance maximum at 343 nm (ε₃₄₃ = 8080 M⁻¹cm⁻¹) . This allows for the real-time, quantitative monitoring of the crosslinking reaction progress without the need for more complex analytical methods. In contrast, crosslinkers like BMH or DSP do not release a quantifiable chromophore, making reaction optimization more empirical and less precise.

Reaction Monitoring Spectrophotometry Crosslinking Efficiency

Optimized Application Scenarios for 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] Based on Differential Evidence


Long-Distance, Reversible Crosslinking of Protein Complexes for Structural and Interaction Studies

Researchers investigating multi-subunit protein complexes or transient protein-protein interactions can leverage the extended ~22-23 Å spacer arm of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] to capture interactions over a greater distance than possible with shorter crosslinkers like BMH (13.0 Å) . The cleavable disulfide bond allows the crosslinked complex to be subsequently reduced for analysis by SDS-PAGE or mass spectrometry to identify the interacting partners, a workflow not possible with irreversible crosslinkers.

Synthesis of Homogeneous Protein-Protein Conjugates via Cysteine-Specific Ligation

In bioconjugate chemistry and targeted therapeutic development, achieving site-specific conjugation is paramount. 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] enables the direct, homobifunctional coupling of two proteins, each engineered with a single surface-exposed cysteine residue . This direct thiol-to-thiol linkage avoids the non-specific labeling and potential product heterogeneity that can arise from using heterobifunctional amine-to-thiol reagents , leading to a more defined and reproducible final product.

Quantitative Optimization of Crosslinking Protocols for Biomaterial and Hydrogel Fabrication

For the precise fabrication of biomaterials, such as hydrogels with controlled mesh size, the ability to quantitatively monitor the crosslinking reaction is invaluable. The release of pyridine-2-thione, measurable at 343 nm , provides a direct, real-time readout of the crosslinking extent of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]. This allows researchers to optimize reaction time and reagent stoichiometry with precision, ensuring batch-to-batch consistency and predictable material properties, a capability not afforded by non-chromogenic crosslinkers.

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